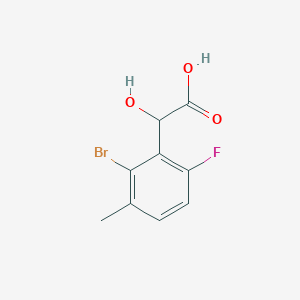
2-Bromo-6-fluoro-3-methylmandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-methylmandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methylmandelic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 3-methylmandelic acid. The reaction typically proceeds as follows:
Bromination: 3-Methylmandelic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the aromatic ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methylmandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-Bromo-6-fluoro-3-methylmandelic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It may be used in the preparation of functional materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-methylmandelic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methylbenzoic acid
- 2-Bromo-6-fluoro-3-methylphenol
- 2-Bromo-6-fluoro-3-methylbenzaldehyde
Uniqueness
2-Bromo-6-fluoro-3-methylmandelic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a carboxylic acid functional group. This combination of substituents can impart distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
BRTZASXOSXJCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
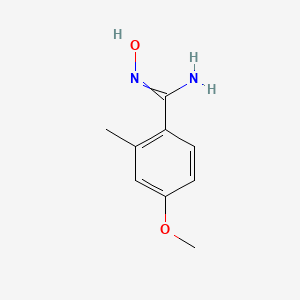
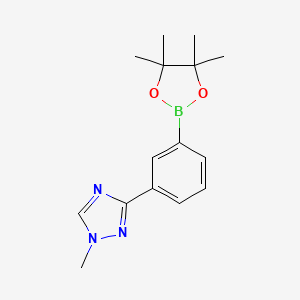
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

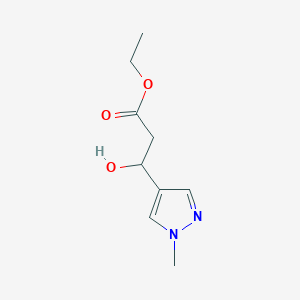
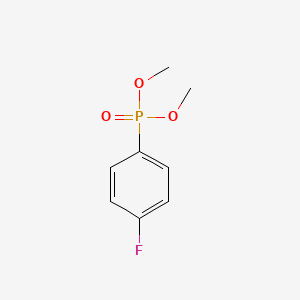
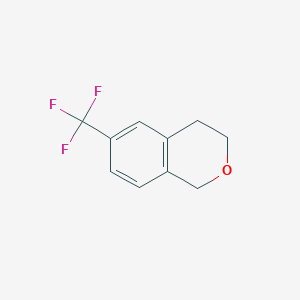
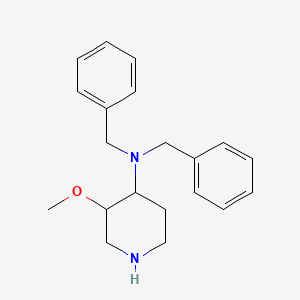
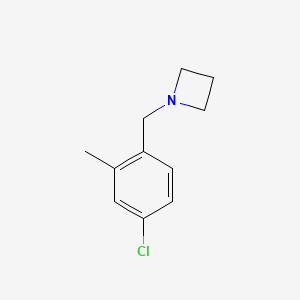
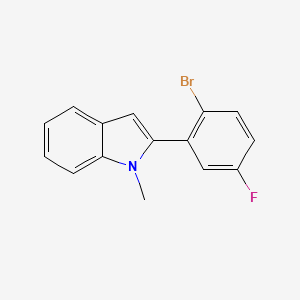

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
